molecular formula C9H9FO3 B1268883 2-Fluoro-4,5-dimethoxybenzaldehyde CAS No. 71924-62-4

2-Fluoro-4,5-dimethoxybenzaldehyde

Cat. No. B1268883
Key on ui cas rn: 71924-62-4
M. Wt: 184.16 g/mol
InChI Key: IBBYQNVXKFMSSI-UHFFFAOYSA-N
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Patent
US07138401B2

Procedure details

A solution of 2-fluoro-4,5-dimethoxy-benzaldehyde (6.0 mmol) in MeOH (10 mL) was treated with NaBH4 (1.2 equiv.) at 0–23° C. for 0.5 h. After quenching with acetone and evaporating the solvent, work-up (CH2Cl2), drying (MgSO4) and evaporation gave the title compound as a crude oily product (94% yield). 1H-NMR (CDCl3): δ 6.90–6.88 (d, 1H), 6.61–6.64 (d, 1H), 4.65–4.63 (d, 2H), 3.86 (s, 3H), 3.84 (s, 3H), 2.00–1.94 (t, 1H).
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[CH:6][C:3]=1[CH:4]=[O:5].[BH4-].[Na+]>CO>[F:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[CH:6][C:3]=1[CH2:4][OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
6 mmol
Type
reactant
Smiles
FC1=C(C=O)C=C(C(=C1)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenching with acetone
CUSTOM
Type
CUSTOM
Details
evaporating the solvent, work-up (CH2Cl2)
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)OC)OC)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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